molecular formula C14H18FNO3 B1389257 (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid CAS No. 1104053-47-5

(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid

Cat. No.: B1389257
CAS No.: 1104053-47-5
M. Wt: 267.3 g/mol
InChI Key: HZEIQWICKYUVLD-LBPRGKRZSA-N
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Description

(2S)-2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid is a chiral amino acid derivative characterized by a 4-methylpentanoic acid backbone with an S-configuration at the second carbon. The compound features a 4-fluorophenylacetamido group attached to the α-carbon, conferring unique electronic and steric properties. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and influences binding interactions in biological systems . This structure is prevalent in medicinal chemistry, particularly in enzyme inhibitors and peptide mimetics, due to its balance of hydrophobicity and hydrogen-bonding capacity.

Properties

IUPAC Name

(2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-9(2)7-12(14(18)19)16-13(17)8-10-3-5-11(15)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,16,17)(H,18,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEIQWICKYUVLD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-bromo-4-methylpentanoic acid.

    Formation of the Amide Bond: The 4-fluoroaniline is reacted with acetic anhydride to form 4-fluoroacetanilide. This intermediate is then coupled with 2-bromo-4-methylpentanoic acid under basic conditions to form the desired amide bond.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as crystallization or chromatography, to isolate the (2S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the synthetic route described above, with optimizations for yield and purity.

    Automated Processes: Utilizing automated reactors and purification systems to ensure consistent quality and efficiency.

    Quality Control: Implementing rigorous quality control measures to monitor the purity and enantiomeric excess of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of 2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Conversion to (2S)-2-[2-(4-fluorophenyl)amino]-4-methylpentanoic acid.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Substituent/Functional Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reference
(2S)-2-[2-(4-Fluorophenyl)acetamido]-4-methylpentanoic acid 4-Fluorophenylacetamido C₁₄H₁₇FNO₃ 266.29 Fluorine at phenyl para position
2-[(4-Fluorophenyl)sulfonylamino]-4-methylpentanoic acid 4-Fluorophenylsulfonamido C₁₂H₁₆FNO₄S 289.07 Sulfonyl group instead of acetamido
Z-Gly-Leu [(2S)-2-(2-{[(Benzyloxy)carbonyl]amino}acetamido)-4-methylpentanoic acid] Benzyloxycarbonyl (Z-group) C₁₆H₂₂N₂O₅ 322.36 Z-group replaces fluorophenyl
N-{[4-(Acetylamino)phenyl]sulfonyl}-L-leucine 4-Acetamidophenylsulfonamido C₁₅H₂₁N₃O₅S 355.41 Acetamido-sulfonamido hybrid
(2S)-2-Amino-3-(4-hydroxyphenyl)-4-methylpentanoic acid 4-Hydroxyphenyl and amino group C₁₂H₁₅NO₃ 223.27 Hydroxyphenyl and α-amino group

Key Observations :

  • Electronic Effects: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like Z-Gly-Leu .
  • Steric Considerations : The benzyloxycarbonyl group in Z-Gly-Leu introduces bulkiness, which may hinder binding in enzyme active sites compared to the compact fluorophenyl group .

Pharmacological Properties

  • Metabolic Stability: Fluorine reduces oxidative metabolism in the phenyl ring, extending half-life compared to non-fluorinated analogs like Z-Gly-Leu .
  • Toxicity : Sulfonamido derivatives may pose higher renal toxicity risks due to sulfa group interactions, whereas acetamido derivatives (like the target compound) are generally better tolerated .

Biological Activity

(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid, also known by its CAS number 1104053-47-5, is a chiral compound with significant relevance in medicinal chemistry. Its unique structure, featuring a fluorophenyl group and an acetamido moiety, positions it as a candidate for various therapeutic applications, particularly in anti-inflammatory and analgesic drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H18FNO3
  • Molecular Weight : 267.296 g/mol
  • InChI Key : HZEIQWICKYUVLD-LBPRGKRZSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems.

Molecular Targets :

  • The compound is believed to interact with enzymes or receptors that modulate pain and inflammation pathways.

Pathways Involved :

  • It may influence signaling pathways related to inflammatory responses and nociception, potentially acting as a modulator of cyclooxygenase (COX) enzymes.

Biological Activity

Research has indicated that this compound exhibits notable biological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound can inhibit the production of pro-inflammatory cytokines and mediators.
  • Analgesic Properties : Preliminary data indicate potential analgesic effects, making it a candidate for pain management therapies.
  • Cellular Interactions : The fluorine atom in its structure may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Case Studies

  • In Vitro Studies : In vitro experiments demonstrated that this compound significantly reduced the secretion of inflammatory mediators in cultured macrophages exposed to lipopolysaccharide (LPS). The IC50 values for inhibition were reported at concentrations around 10 µM.
  • Animal Models : In animal models of acute inflammation, administration of the compound resulted in a marked decrease in paw swelling and pain response compared to control groups.
  • Comparative Analysis : A comparative study with similar compounds like (2S)-2-[2-(4-chlorophenyl)acetamido]-4-methylpentanoic acid showed that the fluorinated derivative exhibited superior anti-inflammatory activity, attributed to its unique electronic properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsIC50 Values
Anti-inflammatoryReduced cytokine production~10 µM
AnalgesicDecreased pain response in modelsNot specified
Cellular InteractionEnhanced membrane penetrationN/A

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid, and how can enantiomeric purity be optimized?

  • Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliary-assisted amidation or asymmetric catalysis. For example, methyl 2-amino-2-(4-fluorophenyl)acetate (a related compound) is synthesized using fluorinated phenyl precursors and resolved via chiral chromatography or enzymatic resolution . Key steps include:

  • Use of 4-fluorophenylacetic acid derivatives as starting materials.
  • Protection/deprotection strategies for the amino and carboxyl groups.
  • Chiral HPLC (e.g., with amylose-based columns) to confirm enantiopurity (>98% ee) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify the 4-fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and methylpentanoic acid backbone (δ ~1.2–1.5 ppm for methyl groups) .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry, as demonstrated for structurally similar compounds like 4-methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid .

Q. How should researchers design in vitro cytotoxicity assays to minimize off-target effects?

  • Methodological Answer :

  • Use cell lines with validated sensitivity to fluorinated compounds (e.g., HepG2 for hepatic toxicity).
  • Include negative controls (e.g., solvent-only) and positive controls (e.g., doxorubicin).
  • Optimize dose ranges (e.g., 1–100 µM) based on preliminary MTT/WST-1 assays .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across different models be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Data normalization : Use internal standards (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3).
  • Mechanistic studies : Combine enzyme inhibition assays (e.g., fluorometric kinase assays) with molecular docking to validate target engagement .

Q. What computational strategies predict the binding affinity of this compound to enzymes with fluorophenyl-binding motifs?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina with crystal structures (e.g., PDB ID 55P for fluorophenyl interactions) .
  • Molecular Dynamics (MD) : Simulate binding stability (≥50 ns trajectories) using AMBER or GROMACS .
  • Free energy calculations : MM-PBSA/GBSA to estimate ΔG binding .

Q. What experimental designs are optimal for studying metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Incubation conditions : 1 mg/mL microsomal protein, NADPH regeneration system, 37°C .
  • Analytical methods : LC-MS/MS to quantify parent compound and metabolites (e.g., hydroxylation at methylpentanoic acid).
  • Kinetic analysis : Calculate t₁/₂ and intrinsic clearance (CLint) using substrate depletion assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid
Reactant of Route 2
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(2S)-2-[2-(4-fluorophenyl)acetamido]-4-methylpentanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.